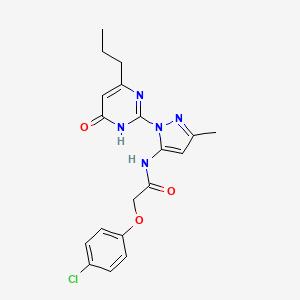
2-(4-chlorophenoxy)-N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenoxy)-N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide is a useful research compound. Its molecular formula is C19H20ClN5O3 and its molecular weight is 401.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-(4-chlorophenoxy)-N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide (CAS Number: 1002932-50-4) is a complex organic molecule that has garnered attention due to its potential biological activities. This article delves into its synthesis, structural characteristics, and biological activities, including antibacterial, anti-inflammatory, and anticancer properties.
Structural Characteristics
The molecular formula of the compound is C19H20ClN5O3 with a molecular weight of 401.8 g/mol. The structure includes various functional groups such as an acetamide, a pyrazole, and a pyrimidine moiety, contributing to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₀ClN₅O₃ |
| Molecular Weight | 401.8 g/mol |
| CAS Number | 1002932-50-4 |
Antibacterial Activity
Preliminary studies indicate that compounds similar to this compound exhibit significant antibacterial properties. For instance, derivatives of dihydropyrimidines have shown effectiveness against various bacterial strains such as E. coli and Staphylococcus aureus .
Anti-inflammatory Properties
The compound is also noted for its potential anti-inflammatory effects. Research suggests that compounds in this class can inhibit myeloperoxidase (MPO), an enzyme linked to inflammatory processes . Inhibition of MPO may provide therapeutic benefits in conditions characterized by chronic inflammation.
Anticancer Potential
Dihydropyrimidine derivatives have been studied for their anticancer properties. The structural similarity of this compound to known anticancer agents suggests it could interact with cellular targets involved in tumor growth and proliferation . Molecular docking studies have indicated favorable binding interactions with key enzymes involved in cancer pathways.
Case Study: MPO Inhibition
A study focused on the inhibition of MPO by related compounds demonstrated time-dependent and irreversible inhibition mechanisms. This research highlighted the potential for developing MPO inhibitors as therapeutic agents in autoimmune diseases .
Research on Dihydropyrimidine Derivatives
Research has shown that dihydropyrimidine derivatives exhibit a wide range of biological activities, including antiviral and antifungal effects. A notable investigation revealed that these compounds can act as effective inhibitors of various enzymes associated with disease processes .
Propriétés
IUPAC Name |
2-(4-chlorophenoxy)-N-[5-methyl-2-(6-oxo-4-propyl-1H-pyrimidin-2-yl)pyrazol-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN5O3/c1-3-4-14-10-17(26)23-19(21-14)25-16(9-12(2)24-25)22-18(27)11-28-15-7-5-13(20)6-8-15/h5-10H,3-4,11H2,1-2H3,(H,22,27)(H,21,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDDUZIRAMJPGLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)COC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














